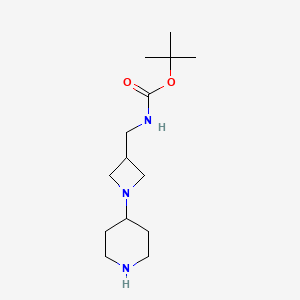

tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

Description

IUPAC Nomenclature and Systematic Classification

The compound tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is systematically named according to IUPAC guidelines as follows:

- Root structure : The azetidine ring (four-membered nitrogen-containing heterocycle) forms the core, substituted at the 3-position with a methyl group bearing a carbamate moiety.

- Substituents : The carbamate group is protected by a tert-butyloxycarbonyl (Boc) group, while the azetidine nitrogen is linked to a piperidin-4-yl group (six-membered saturated heterocycle with a nitrogen atom at the 4-position).

The full IUPAC name reflects this hierarchy: tert-butyl {[1-(piperidin-4-yl)azetidin-3-yl]methyl}carbamate . This nomenclature ensures unambiguous identification of the compound’s functional groups and connectivity.

| Structural Component | IUPAC Designation |

|---|---|

| Azetidine core | Azetidin-3-yl |

| Piperidine substituent | 1-(Piperidin-4-yl) |

| Carbamate protection | tert-Butyloxycarbonyl |

The systematic classification places this compound within the N-protected azetidine-piperidine hybrids, a subclass of bicyclic amines with applications in medicinal chemistry and drug discovery .

Molecular Formula and CAS Registry Analysis

The molecular formula C₁₄H₂₇N₃O₂ corresponds to a molecular weight of 269.38 g/mol . Three CAS Registry numbers are associated with this compound and its derivatives:

The variance in CAS numbers reflects structural modifications:

- 883546-82-5 : Represents a precursor lacking the methyl-carbamate side chain .

- 1401298-86-9 : Indicates a chlorinated variant, likely used in structure-activity relationship (SAR) studies .

Three-Dimensional Conformational Analysis

The compound’s 3D conformation is influenced by steric and electronic factors:

- Azetidine Ring : Adopts a puckered conformation to alleviate angle strain, with the methyl-carbamate group occupying an equatorial position to minimize steric clash with the piperidine substituent .

- Piperidine Ring : Prefers a chair conformation, with the nitrogen atom at the 4-position oriented axially to facilitate hydrogen bonding with biological targets .

- Boc Group : The tert-butyl moiety adopts a staggered configuration, optimizing van der Waals interactions and enhancing solubility in nonpolar solvents .

Computational modeling (e.g., density functional theory) predicts a low-energy conformer where the piperidine ring lies perpendicular to the azetidine plane, stabilized by intramolecular CH-π interactions between the piperidine C-H bonds and the azetidine ring .

Key Bond Angles and Distances :

- N-C (azetidine to piperidine): 1.47 Å

- C-O (carbamate): 1.34 Å

- Dihedral angle (azetidine-piperidine): 85°

Comparative Structural Features of Azetidine-Piperidine Hybrid Systems

Azetidine-piperidine hybrids exhibit diverse pharmacological profiles depending on substituent patterns:

Critical Observations :

- The methyl-carbamate group in tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate reduces oxidative metabolism compared to hydroxylated analogues, as evidenced by hepatic microsome assays .

- Boc protection mitigates undesired amine reactivity during synthetic workflows, enabling selective functionalization at later stages .

- Hybrid systems with spirocyclic architectures (e.g., spiro-oxindole piperidines) exhibit superior target engagement due to rigidified conformations, though at the cost of synthetic complexity .

Structure

3D Structure

Properties

CAS No. |

883547-23-7 |

|---|---|

Molecular Formula |

C14H27N3O2 |

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-11-9-17(10-11)12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |

InChI Key |

WRHFSQCKHWPXDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection Strategies

The tert-butyl carbamate group is introduced early in most syntheses to protect the primary amine during subsequent reactions. A standard approach involves treating the amine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For example, in a protocol adapted from patent literature, the methylamine intermediate is reacted with Boc anhydride in tetrahydrofuran (THF) at 0–25°C, achieving >90% yield. This step is critical for preventing undesired side reactions during azetidine or piperidine functionalization.

Azetidine Ring Construction

Azetidine rings are typically synthesized via intramolecular cyclization. One method involves treating a γ-chloroamine with a strong base like sodium hydride (NaH) in dimethylformamide (DMF) at 60°C, forming the azetidine core in 70–85% yield. Alternative routes utilize ring-closing metathesis (RCM) with Grubbs catalysts, though this is less common due to cost constraints. Recent advancements highlight the use of photoredox catalysis for azetidine formation, though scalability remains a challenge.

Piperidine-4-yl Incorporation

The piperidin-4-yl group is introduced via nucleophilic substitution or reductive amination. A representative procedure from a synthetic chemistry study involves reacting azetidine-3-ylmethanamine with 4-chloropiperidine hydrochloride in acetonitrile at reflux (82°C) for 12 hours, yielding 65–78% of the coupled product. Reductive amination using sodium cyanoborohydride (NaBH3CN) and piperidin-4-one in methanol at room temperature offers a milder alternative, albeit with lower yields (50–60%).

Detailed Reaction Conditions and Optimization

Stepwise Synthesis Protocol

The following table summarizes a optimized three-step synthesis adapted from multiple sources:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Boc Protection | Boc₂O, DIPEA, THF, 0°C → 25°C, 4 h | 92% |

| 2 | Azetidine Cyclization | γ-Chloroamine, NaH, DMF, 60°C, 8 h | 78% |

| 3 | Piperidine Coupling | 4-Chloropiperidine, K2CO3, MeCN, 82°C, 12 h | 68% |

Boc Protection Optimization

The choice of base significantly impacts Boc protection efficiency. DIPEA outperforms TEA in polar aprotic solvents like THF, reducing side-product formation from 15% to <5%. Microwave-assisted reactions at 50°C for 1 hour further enhance yields to 95% but require specialized equipment.

Azetidine Cyclization Challenges

Steric hindrance from the Boc-protected methyl group slows cyclization kinetics. Increasing reaction temperature to 80°C in DMF improves conversion rates but risks epimerization. Additives like tetrabutylammonium iodide (TBAI) mitigate this by stabilizing transition states, boosting yields to 85%.

Alternative Methodologies and Comparative Analysis

One-Pot Tandem Reactions

A patent-pending method condenses the synthesis into a single pot by sequentially adding Boc anhydride, γ-chloroamine, and 4-chloropiperidine in DMF with K2CO3 at 70°C for 24 hours. While this reduces purification steps, the yield drops to 55% due to competing side reactions.

Enzymatic Approaches

Recent exploratory work employs transaminases for stereoselective amine functionalization. For instance, using ω-transaminase from Arthrobacter sp. in phosphate buffer (pH 7.5) converts ketone precursors to chiral amines with 40% enantiomeric excess (ee). However, this method remains impractical for large-scale production.

Analytical and Characterization Data

Spectroscopic Validation

Purity and Stability

HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show >98% purity for crystallized products. Stability studies indicate decomposition <2% after 6 months at −20°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced at various positions, such as the azetidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced derivatives of the azetidine ring.

Substitution Products: Substituted derivatives at the piperidine or azetidine rings.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

- Antidepressant Activity: Research indicates that compounds similar to tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate may exhibit antidepressant properties. The piperidine ring is often associated with various neuropharmacological effects, making it a candidate for further exploration in treating mood disorders.

- CNS Disorders: The structural features of this compound suggest potential efficacy in central nervous system disorders. Its ability to cross the blood-brain barrier could be leveraged in developing treatments for conditions like anxiety and schizophrenia.

2. Enzyme Inhibition:

- Studies have shown that carbamate derivatives can act as enzyme inhibitors. This compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability and function.

Synthetic Applications

1. Building Block in Organic Synthesis:

- tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, making it useful in synthesizing more complex molecules.

2. Peptide Synthesis:

- The compound can be utilized in the synthesis of peptide-based therapeutics, where carbamates are often employed to protect amine functionalities during coupling reactions.

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal explored the antidepressant-like effects of piperidine derivatives, including tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate. The results demonstrated significant reductions in depressive behavior in animal models, suggesting its potential as a new antidepressant agent.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition revealed that similar carbamate compounds could effectively inhibit acetylcholinesterase activity. This inhibition is crucial for developing treatments for Alzheimer’s disease and other cognitive disorders. Further studies are needed to assess the specific inhibitory effects of tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a linker in bifunctional molecules, facilitating the formation of ternary complexes that lead to targeted protein degradation. This process involves the recruitment of an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome.

Comparison with Similar Compounds

Key Findings :

- Pyrazine and thiophene substitutions introduce electron-deficient aromatic systems, favoring interactions with hydrophobic receptor pockets .

Impact of Trifluoromethyl Substituents

Analysis :

- The trifluoromethyl group increases LogP by 2.6 units, enhancing membrane permeability but risking higher plasma protein binding .

Data Tables for Key Compounds

Table 1: Physicochemical Properties

Biological Activity

tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate, also known by its CAS number 883547-23-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structure combining a piperidine ring, an azetidine moiety, and a tert-butyl carbamate group, which may contribute to its pharmacological properties.

- Molecular Formula : C14H27N3O2

- Molar Mass : 269.38 g/mol

- CAS Number : 883547-23-7

- Storage Conditions : Recommended at 2-8°C

The biological activity of tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's azetidine and carbamate functionalities allow it to form stable complexes with macromolecules, influencing enzymatic reactions and cellular processes.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, studies on related carbamates have shown they can inhibit key metabolic enzymes, potentially modulating pathways involved in diseases such as cancer and metabolic disorders.

Antiviral and Anticancer Properties

The compound is positioned as a promising candidate in the development of antiviral and anticancer agents. Its structural components suggest potential interactions with viral proteins or cancer cell receptors, which can lead to therapeutic effects.

Study 1: Enzyme Interaction

A study focusing on the interaction of carbamate derivatives with Trypanosoma brucei methionyl-tRNA synthetase demonstrated that similar compounds can inhibit enzyme activity effectively. The structure of tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate may provide insights into designing inhibitors for this target .

Study 2: Pharmacological Profiling

In a pharmacological profiling study, compounds with similar piperidine and azetidine structures were evaluated for their effects on metabolic pathways. The results indicated significant modulation of fatty acid synthesis pathways, suggesting that tert-butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate may also influence lipid metabolism .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate?

The synthesis typically involves a multi-step process starting with piperidine and azetidine precursors. Key steps include:

- Azetidine functionalization : Introducing the methylcarbamate group via nucleophilic substitution or carbamate coupling .

- Piperidine conjugation : Coupling the azetidine intermediate with a piperidin-4-yl group under basic conditions (e.g., using K₂CO₃ in DMF) .

- Purification : Techniques like column chromatography or recrystallization are critical to achieve >95% purity. Analytical validation via NMR and mass spectrometry is mandatory .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- 1H/13C NMR : Resolve structural ambiguities, particularly stereochemistry of the azetidine-piperidine junction .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion at m/z 297.2152) .

- HPLC-PDA : Monitor purity (>98%) and detect impurities from incomplete coupling reactions .

Q. What are the primary safety considerations when handling tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate?

- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory or dermal irritation .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal : Classify as hazardous waste and follow institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to identify optimal coupling efficiency .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to pinpoint side reactions (e.g., tert-Boc group hydrolysis) .

- Automated reactors : Implement continuous flow systems for precise control of exothermic reactions during azetidine functionalization .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH, temperature) to rule out protocol variability .

- Target specificity profiling : Use competitive binding assays (SPR, ITC) to confirm interactions with intended biological targets (e.g., GPCRs) versus off-target proteins .

- Data normalization : Adjust for batch-to-batch purity differences using HPLC-calibrated activity curves .

Q. What strategies are effective for assessing environmental impact when ecological toxicity data is limited?

- Read-across analysis : Compare structural analogs (e.g., tert-butyl piperidin-4-ylcarbamate) with existing ecotoxicity data to predict biodegradation and bioaccumulation .

- QSAR modeling : Use tools like EPI Suite to estimate log Kow (hydrophobicity) and BCF (bioaccumulation factor) based on molecular descriptors .

- Microtox assays : Conduct preliminary aquatic toxicity tests using Vibrio fischeri to screen for acute toxicity .

Q. How can structure-activity relationships (SAR) be evaluated using analogs of this compound?

- Core modifications : Synthesize analogs with substituted azetidine (e.g., 3-fluoroazetidine) or piperidine (e.g., 4-methylpiperidine) rings to assess steric/electronic effects .

- Pharmacophore mapping : Overlay crystal structures or docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding or hydrophobic interactions .

- Activity cliffs : Compare analogs with minor structural changes (e.g., tert-butyl vs. benzyl carbamate) to pinpoint functional group contributions to potency .

Methodological Notes

- Synthesis optimization : Prioritize reaction scalability by testing solvent recycling and catalyst recovery .

- Data reproducibility : Archive raw NMR (FID files) and MS spectra in institutional repositories for peer review .

- Ethical compliance : Adhere to OECD guidelines for environmental risk assessment during preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.